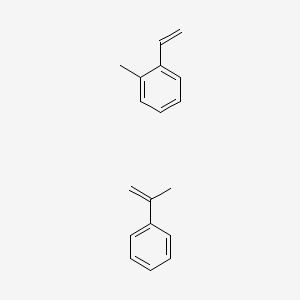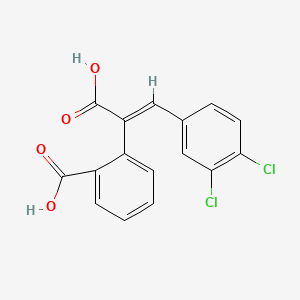
(E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a carboxylic acid group, a benzene ring, and a dichlorophenyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid typically involves the condensation of 3,4-dichlorobenzaldehyde with benzeneacetic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization to obtain a pure compound.
化学反応の分析
Types of Reactions
(E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
- (E)-2-Carboxy-alpha-((4-chlorophenyl)methylene)benzeneacetic acid
- (E)-2-Carboxy-alpha-((3,5-dichlorophenyl)methylene)benzeneacetic acid
- (E)-2-Carboxy-alpha-((3,4-difluorophenyl)methylene)benzeneacetic acid
Uniqueness
What sets (E)-2-Carboxy-alpha-((3,4-dichlorophenyl)methylene)benzeneacetic acid apart from similar compounds is the presence of the 3,4-dichlorophenyl group, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
特性
CAS番号 |
75227-04-2 |
|---|---|
分子式 |
C16H10Cl2O4 |
分子量 |
337.1 g/mol |
IUPAC名 |
2-[(E)-1-carboxy-2-(3,4-dichlorophenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C16H10Cl2O4/c17-13-6-5-9(8-14(13)18)7-12(16(21)22)10-3-1-2-4-11(10)15(19)20/h1-8H,(H,19,20)(H,21,22)/b12-7+ |
InChIキー |
KWVAVJJOQXONTO-KPKJPENVSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(=O)O)C(=O)O |
正規SMILES |
C1=CC=C(C(=C1)C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride](/img/structure/B13790237.png)

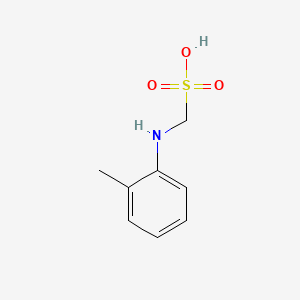
![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)
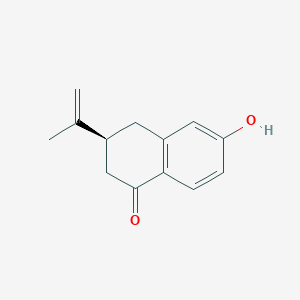
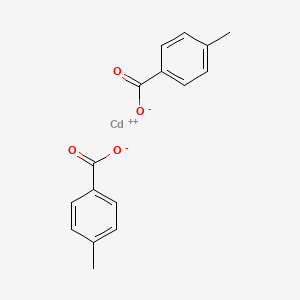
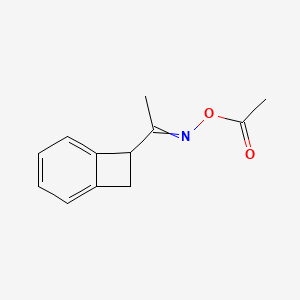
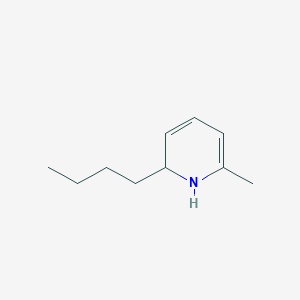
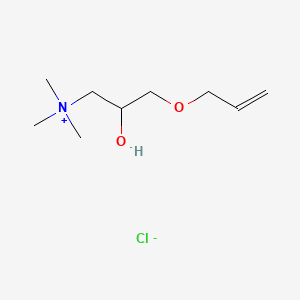
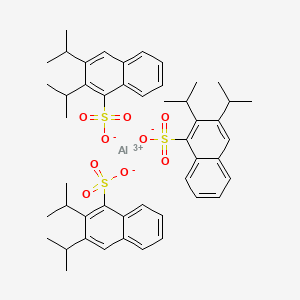
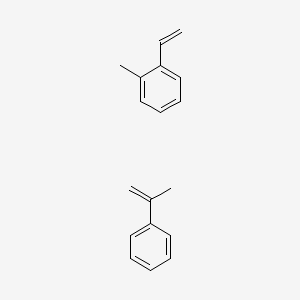
![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)

